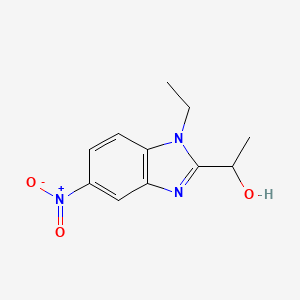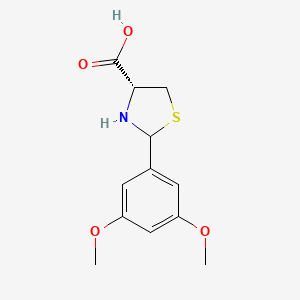![molecular formula C19H18N4O4S2 B2628273 N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 899751-12-3](/img/structure/B2628273.png)
N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H18N4O4S2 and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Characterization of Bis-Pyrazolyl-Thiazoles : Research demonstrates the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents. These compounds have shown promising activities against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016).
C-Triorganometallated Bis-Heterocycles Synthesis : This study discusses the synthesis of organostannyl- and organosilyl-derivatives of related compounds, highlighting the importance of thiophene derivatives in creating complex molecular structures (Hill, Mahon, McGinley, & Molloy, 2001).
Electrochromic Properties of Asymmetric Structure Polymers : The research involves the synthesis of novel asymmetric structure monomers and polymers, including derivatives of thiophene. These compounds exhibit potential applications in electrochromic devices due to their varied electrochromic properties (Hu, Li, Liu, Zhang, Luo, & Jin, 2019).
Applications in Materials Science
Corrosion Inhibitors for Mild Steel : A study on pyrazoline derivatives demonstrates their effectiveness as corrosion inhibitors for mild steel in acidic media. These derivatives exhibit high inhibition efficiency and provide insights into the action mode of inhibitors (Lgaz, Salghi, Chaouiki, Shubhalaxmi, Jodeh, & Bhat, 2018).
Optical Linearity and Limiting Performance : Research on a pyrazoline derivative highlights its potential applications in optical switching, communication, and data storage devices. The study explores the linear and nonlinear optical properties of this derivative (Mehkoom, Afzal, Ahmad, & Khan, 2021).
Electrochromic Cells for Adaptive Camouflage : A study details the synthesis of poly(2,7-carbazole) derivatives, reflecting on their use in electrochromic cells compatible for adaptive camouflage. These cells demonstrate multicolored electrochromic properties suitable for military applications (Beaupré, Breton, Dumas, & Leclerc, 2009).
Properties
IUPAC Name |
N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-12-4-2-5-13(8-12)23-17(15-10-29(26,27)11-16(15)22-23)21-19(25)18(24)20-9-14-6-3-7-28-14/h2-8H,9-11H2,1H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEAAQPXFNGUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2628192.png)
![4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2628195.png)


![2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2628198.png)

![9-Oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one;hydrochloride](/img/structure/B2628200.png)
![5-Methyl-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2628201.png)

![ethyl 4-oxo-4-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)butanoate](/img/structure/B2628204.png)
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2628206.png)
![tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B2628207.png)
![6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile](/img/structure/B2628208.png)

